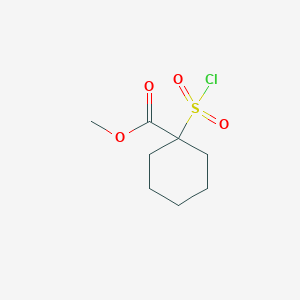
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide is1S/C6H14N2O2S/c1-6(2)5(7)4-11(9,10)8(6)3/h5H,4,7H2,1-3H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule. Chemical Reactions Analysis
The reactivity of the 4-amino-2,3-dihydro-1 H -1λ 6 -isothiazole-1,1-dioxide (β-amino-γ-sultam) framework, which is similar to the compound , has been studied. It was found that this heterocyclic system reacts with both C-electrophiles and heteroatom electrophiles .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 178.26 . The storage temperature is 4 degrees Celsius .Mécanisme D'action
The mechanism of action of 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide is not well understood. However, it is believed to work by inhibiting the growth of microorganisms. This compound has been shown to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity and is considered safe for use in various applications. It is also non-carcinogenic and non-mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide in lab experiments is its low toxicity and high solubility in water. This compound is also stable under a wide range of conditions, making it suitable for use in various applications. However, one of the limitations of using this compound is its cost, which can be relatively high compared to other compounds.
Orientations Futures
There are several future directions for research on 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide. One of the major areas of research is in the field of protein crystallization. Researchers are exploring ways to improve the quality of protein crystals using this compound. Another area of research is in the development of new antimicrobial agents based on this compound. Researchers are also exploring ways to improve the synthesis method of this compound to make it more cost-effective.
Conclusion:
In conclusion, this compound is a widely used compound in the field of chemistry. It has a wide range of applications in various industries, including pharmaceuticals, food, and cleaning agents. This compound has low toxicity and is considered safe for use in various applications. There are several future directions for research on this compound, including in the field of protein crystallization and the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide can be achieved through various methods. One of the most common methods is the reaction between sulfamic acid and formaldehyde. This method involves the reaction of sulfamic acid with formaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction results in the formation of this compound.
Applications De Recherche Scientifique
4-Amino-2,3,3-trimethylisothiazolidine 1,1-dioxide has a wide range of applications in scientific research. One of the major applications of this compound is in the field of protein crystallization. It is used as a co-crystallization agent to improve the quality of protein crystals. This compound has also been used as a corrosion inhibitor in the oil and gas industry. It is also used as an intermediate in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-6(2)5(7)4-11(9,10)8(6)3/h5H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXZHZDSFCKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS(=O)(=O)N1C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)
![N-(4-bromo-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2660325.png)



![N-benzyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660332.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660336.png)
![2-Fluoro-6-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2660337.png)